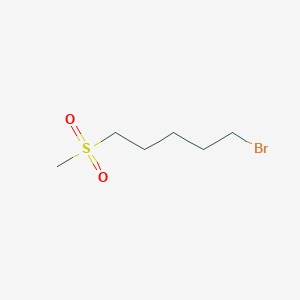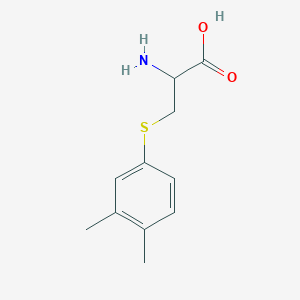
2-Amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3,4-diméthylbenzène)-L-cystéine: est un composé organique qui présente un cycle benzénique substitué par deux groupes méthyle aux positions 3 et 4, et un fragment L-cystéine attaché par l'intermédiaire d'un atome de soufre
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la S-(3,4-diméthylbenzène)-L-cystéine implique généralement la réaction du 3,4-diméthylbenzène avec la L-cystéine. Une méthode courante est la substitution électrophile aromatique, où le cycle benzénique subit des réactions de substitution pour introduire le fragment cystéine. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la réaction .
Méthodes de production industrielle: La production industrielle de la S-(3,4-diméthylbenzène)-L-cystéine peut impliquer des réactions de substitution électrophile aromatique à grande échelle. Le procédé est optimisé pour le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions: La S-(3,4-diméthylbenzène)-L-cystéine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le sulfoxyde ou la sulfone en thioéther.
Substitution: Les réactions de substitution électrophile aromatique peuvent introduire différents substituants sur le cycle benzénique.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction: Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle benzénique .
Applications de la recherche scientifique
La S-(3,4-diméthylbenzène)-L-cystéine a plusieurs applications de recherche scientifique:
Chimie: Elle est utilisée comme brique de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie: Le composé est étudié pour son rôle potentiel dans les voies biochimiques et comme sonde pour l'étude des interactions protéiques.
Médecine: Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur de médicaments ou dans les systèmes d'administration de médicaments.
Mécanisme d'action
Le mécanisme d'action de la S-(3,4-diméthylbenzène)-L-cystéine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux protéines et aux enzymes, affectant ainsi leur activité et leur fonction. L'atome de soufre dans le fragment cystéine peut former des liaisons disulfures, qui jouent un rôle crucial dans le repliement et la stabilité des protéines. De plus, le cycle benzénique peut participer à des interactions π-π, influençant l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
S-(3,4-Dimethylbenzene)-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mécanisme D'action
The mechanism of action of S-(3,4-Dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfur atom in the cysteine moiety can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires:
- S-(3,4-diméthylphényl)-L-cystéine
- S-(3,4-diméthylbenzyle)-L-cystéine
- S-(3,4-diméthylphényl)-L-cystéine ester méthylique
Comparaison: La S-(3,4-diméthylbenzène)-L-cystéine est unique en raison de la position spécifique des groupes méthyle sur le cycle benzénique et de la liaison du fragment L-cystéine par l'intermédiaire d'un atome de soufre. Cette disposition structurale confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires. Par exemple, la présence des groupes méthyle peut influencer la réactivité et les interactions de liaison du composé, ce qui en fait un outil précieux dans diverses applications de recherche .
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
Clé InChI |
UIVAQPMCVSDPDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



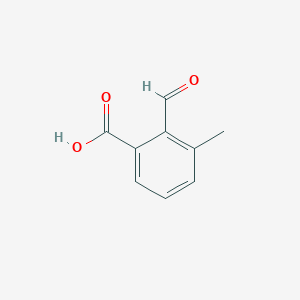

![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
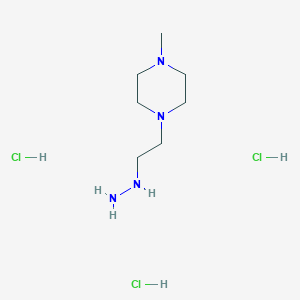

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

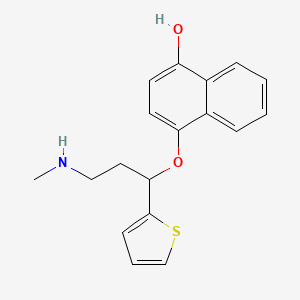
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
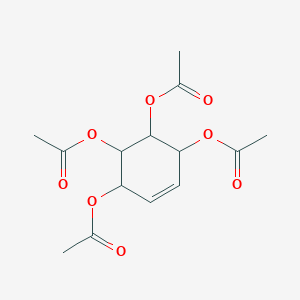
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

